Physicochemical Differentiation from the Isomeric BK Channel Activator NS19504: Scaffold-Level Distinction Despite Identical Molecular Formula
N-[(3-Bromothiophen-2-yl)methyl]pyridin-3-amine shares the exact molecular formula (C₁₀H₉BrN₂S) and molecular weight (269.16 g/mol) with NS19504 (5-[(4-bromophenyl)methyl]-1,3-thiazol-2-amine), yet differs fundamentally in scaffold architecture: the target compound contains a bromothiophene–pyridine core with a secondary amine and a methylene linker, whereas NS19504 contains a bromophenyl–thiazole core with a primary amine [1]. Computed physicochemical properties from PubChem show XLogP3 = 2.7, topological polar surface area (TPSA) = 53.2 Ų, hydrogen bond donor count = 1, and hydrogen bond acceptor count = 3 for the target compound [1]. The TPSA of 53.2 Ų is lower than the typical threshold of 60 Ų associated with oral bioavailability, and the single HBD distinguishes it from NS19504, which bears a primary amine (2 HBDs) on the thiazole ring . These differences in hydrogen-bonding capacity and scaffold topology predict divergent biological target engagement: NS19504 is a validated BK channel activator (EC₅₀ = 11.0 µM on KCa1.1 channels in guinea pig bladder smooth muscle) , while the bromothiophene–pyridine–methylene scaffold of the target compound is not known to interact with potassium channels.
| Evidence Dimension | Scaffold topology and hydrogen-bond donor count vs. biological target profile |
|---|---|
| Target Compound Data | Bromothiophene–pyridine scaffold with CH₂ linker; HBD = 1; TPSA = 53.2 Ų; no reported BK channel activity |
| Comparator Or Baseline | NS19504 (CAS 327062-46-4): Bromophenyl–thiazole scaffold; HBD = 2 (primary amine); TPSA estimated ~64 Ų; BK channel activator EC₅₀ = 11.0 µM |
| Quantified Difference | Scaffold difference precludes BK channel activity for target compound; HBD count differs by 1 unit, affecting hydrogen-bonding pharmacophore |
| Conditions | PubChem computed descriptors (XLogP3, TPSA); NS19504 EC₅₀ measured on guinea pig bladder smooth muscle BKCa channels ex vivo |
Why This Matters
Procurement for BK channel-related projects must exclude the target compound despite identical molecular formula; conversely, for projects requiring a bromothiophene–pyridine scaffold free of off-target potassium channel liability, the target compound is the appropriate choice.
- [1] PubChem. N-[(3-Bromothiophen-2-yl)methyl]pyridin-3-amine. CID 75525208. Computed descriptors: XLogP3 = 2.7, TPSA = 53.2 Ų, HBD = 1, HBA = 3. View Source
